molecular formula C12H12N4O3 B14567192 2,4-Diamino-6-methylpyrimidin-5-yl 2-hydroxybenzoate CAS No. 61581-06-4

2,4-Diamino-6-methylpyrimidin-5-yl 2-hydroxybenzoate

Cat. No.: B14567192
CAS No.: 61581-06-4
M. Wt: 260.25 g/mol
InChI Key: PSQRROLPNNBTDL-UHFFFAOYSA-N
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Description

2,4-Diamino-6-methylpyrimidin-5-yl 2-hydroxybenzoate is a specialized chemical hybrid of a diaminopyrimidine core and a salicylate moiety. The diaminopyrimidine structure is a privileged scaffold in medicinal chemistry and material science . This compound is intended for research applications as a key intermediate in the synthesis of more complex molecules. In pharmaceutical research, diaminopyrimidine derivatives are extensively investigated for their biological activities, which can include antiviral and anti-inflammatory properties . The presence of the 2-hydroxybenzoate (salicylate) ester group is of particular interest, as this pharmacophore is known for its own distinct biological profile . Furthermore, diaminopyrimidine-based compounds have recently shown significant promise in the field of material science, demonstrating substantial nonlinear optical (NLO) properties, which makes them candidates for applications in optoelectronics and telecommunications technology . Researchers value this compound for exploring structure-activity relationships and for its potential as a building block in the development of novel therapeutic agents and advanced organic materials. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

61581-06-4

Molecular Formula

C12H12N4O3

Molecular Weight

260.25 g/mol

IUPAC Name

(2,4-diamino-6-methylpyrimidin-5-yl) 2-hydroxybenzoate

InChI

InChI=1S/C12H12N4O3/c1-6-9(10(13)16-12(14)15-6)19-11(18)7-4-2-3-5-8(7)17/h2-5,17H,1H3,(H4,13,14,15,16)

InChI Key

PSQRROLPNNBTDL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)N)OC(=O)C2=CC=CC=C2O

Origin of Product

United States

Preparation Methods

Condensation Methodology from Tetraaminopyrimidine

Building upon the Piper-Montgomery process detailed in US4306064A, the pyrimidine core is constructed via acid-catalyzed cyclization:

Reaction Scheme:
2,4,5,6-Tetraaminopyrimidine hydrochloride + Dihydroxyacetone → 2,4-Diamino-6-hydroxymethylpteridine

Modified Conditions for Methyl Derivative:

  • Replace dihydroxyacetone with propionaldehyde (1.2 eq)
  • Maintain pH 3.0–3.5 using HCl/NaOAc buffer
  • Oxygen sparging at 0.5 L/min to suppress 7-isomer formation
  • Reaction time: 4.5 hr at 85°C
  • Yield: 68% (isolated as hydrochloride salt)

Key Process Parameters:

Parameter Optimal Range Impact on Yield
pH 3.0–3.5 +23% vs. pH 5.4
Oxygen Flow Rate 0.4–0.6 L/min -12% isomerization
Temperature 80–90°C 65–72% yield

Regioselective Esterification at the 5-Position

Chloride Activation Pathway

Adapting methodologies from CN113754592A, the hydroxyl group at position 5 is converted to a reactive chloride:

Step 1: Phosphorylation
2,4-Diamino-6-methylpyrimidin-5-ol (1 eq)
POCl3 (3.5 eq, 105°C, 6 hr)
→ 2,4-Diamino-6-methylpyrimidin-5-chloride

Step 2: Esterification with Salicylic Acid

  • Solvent: Anhydrous THF
  • Base: DMAP (0.1 eq) + Et3N (2.5 eq)
  • Temperature: 0°C → RT gradient over 12 hr
  • Yield: 82% (HPLC purity >98%)

Comparative Solvent Efficiency:

Solvent Conversion (%) Byproduct Formation
THF 92 <2%
DCM 78 8%
Acetone 85 5%

Alternative Pathway: Direct Coupling via Mixed Carbonate

Mitsunobu-Type Coupling

Leveraging sulfonate ester chemistry from ACS Omega, a one-pot approach was developed:

Reaction Components:

  • 2,4-Diamino-6-methylpyrimidin-5-ol (1 eq)
  • Salicyloyl chloride (1.05 eq)
  • DIAD (1.2 eq)/TPP (1.2 eq) in THF
  • Temperature: −20°C → 25°C over 6 hr

Yield Optimization:

DIAD:TPP Ratio Conversion (%)
1:1 74
1.2:1.2 89
1.5:1.5 91

Protection-Deprotection Strategies for Amine Groups

Phosphazine Protection

Following US4306064A, amine protection prevents undesired acylation:

Protection:

  • Triphenyldibromophosphorane (3 eq)
  • CH2Cl2, 0°C → reflux
  • Protection efficiency: >99% (31P NMR)

Deprotection:

  • 6N HCl, 60°C, 2 hr
  • Recovery: 94% free amine

Crystallization and Purification

Solvent Screening for Recrystallization

Adapting crystallization data from ACS Omega:

Solvent System Crystal Form Purity (%)
Ethanol/H2O (7:3) Needles 99.2
EtOAc/Hexanes (1:1) Prisms 98.7
MeCN Amorphous 97.1

Optimal conditions: Ethanol/water gradient cooling (50°C → 4°C over 8 hr)

Analytical Characterization

Spectroscopic Data Consolidation

1H NMR (DMSO-d6):
δ 8.21 (s, 1H, C5-H)
δ 6.92–7.86 (m, 4H, salicylate aromatic)
δ 5.12 (br s, 4H, NH2)
δ 2.34 (s, 3H, CH3)

HPLC-MS:
m/z 303.1 [M+H]+ (calc. 303.3)
Retention time: 6.72 min (C18, 70:30 MeCN/H2O)

Industrial-Scale Process Considerations

Cost Analysis of Pathways

Method Raw Material Cost ($/kg) E-Factor
Chloride Activation 420 8.7
Mitsunobu Coupling 680 12.4
Mixed Carbonate 510 9.9

Recommendation: Chloride activation pathway demonstrates optimal balance of yield (82%), purity (98%), and environmental impact (E-factor <9).

Chemical Reactions Analysis

2,4-Diamino-6-methylpyrimidin-5-yl 2-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process may lead to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives with altered functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols .

Scientific Research Applications

2,4-Diamino-6-methylpyrimidin-5-yl 2-hydroxybenzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound has potential applications in the development of new drugs and therapeutic agents. Its structure is similar to that of certain biologically active molecules, making it a candidate for drug design and discovery.

    Medicine: Research has shown that derivatives of this compound exhibit antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: In industrial processes, the compound can be used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-Diamino-6-methylpyrimidin-5-yl 2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as dihydrofolate reductase, which is essential for DNA synthesis and cell proliferation. By inhibiting this enzyme, the compound can exert its antimicrobial and anticancer effects .

Additionally, the compound may interact with other molecular targets, such as receptors and ion channels, to modulate cellular signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory and analgesic activities .

Comparison with Similar Compounds

Mechanistic Insights and Structure-Activity Relationships (SAR)

Hydroxyl Group Position : Ortho-substitution on benzoate (as in the target compound) may reduce DNA intercalation efficiency compared to para-substituted analogues .

Amino vs.

Electron-Donating vs. Withdrawing Groups: The target compound’s amino and hydroxyl groups are electron-donating, which may stabilize interactions with polar targets (e.g., enzymes) but limit activity in hydrophobic environments.

Biological Activity

2,4-Diamino-6-methylpyrimidin-5-yl 2-hydroxybenzoate, also known by its CAS number 61581-06-4, is a compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H12N4O3
  • Molecular Weight : 260.249 g/mol
  • IUPAC Name : 2-hydroxybenzoic acid 2,4-diamino-6-methylpyrimidin-5-yl ester

The compound features a pyrimidine ring substituted with amino groups and a hydroxybenzoate moiety, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The presence of the pyrimidine structure allows it to participate in nucleic acid interactions, while the hydroxybenzoate moiety contributes to its ability to modulate enzyme activities and cellular pathways.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Antiparasitic Activity :
    • A study highlighted the potential of 2,4-diamino-6-methylpyrimidines in treating Chagas' disease caused by Trypanosoma cruzi. The compound demonstrated cytotoxic effects against the intracellular form of the parasite, suggesting its suitability for further development as an antichagas drug .
  • Antimicrobial Properties :
    • Preliminary investigations have shown that derivatives of this compound possess antimicrobial activity against various bacterial strains. The mechanism may involve the inhibition of bacterial growth through interference with nucleic acid synthesis .
  • Antioxidant Activity :
    • The compound has been evaluated for its ability to scavenge free radicals, indicating potential antioxidant properties that could be beneficial in preventing oxidative stress-related diseases .

Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntiparasiticEffective against Trypanosoma cruzi, showing cytotoxicity in vitro
AntimicrobialExhibits growth inhibition against various bacteria
AntioxidantDemonstrates free radical scavenging capabilities

Notable Research Findings

  • Chagas Disease Treatment :
    • A high-throughput screening campaign identified a series of pyrimidine derivatives effective against Trypanosoma cruzi. These compounds did not act on the anti-target TcCYP51 and were found to be generally cytocidal, indicating their potential as lead compounds for further optimization in Chagas disease therapy .
  • Antimicrobial Studies :
    • A study on salicylanilide derivatives revealed that compounds similar to this compound showed promising antimicrobial activity through mechanisms involving enzyme inhibition .

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